molecular formula C9H11NO5S2 B6278116 3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid CAS No. 2649022-77-3

3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid

Cat. No. B6278116
CAS RN: 2649022-77-3
M. Wt: 277.3
InChI Key:
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Description

3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid, or 3-DMSB for short, is a synthetic compound that has a wide range of applications in scientific research. It is a highly reactive molecule that can be used as a catalyst for a variety of reactions and can also be used as a reagent to detect the presence of certain compounds. 3-DMSB has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

3-DMSB has a wide range of applications in scientific research. It can be used as a catalyst for a variety of reactions, such as the synthesis of polymers and the formation of novel compounds. Additionally, 3-DMSB can be used as a reagent to detect the presence of certain compounds, such as amino acids and nucleic acids. It can also be used to detect the presence of certain enzymes, such as those involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 3-DMSB is not yet fully understood. However, it is believed that it acts as a catalyst for a variety of reactions by forming a complex with the substrate molecules. This complex then undergoes a series of chemical reactions, resulting in the formation of the desired product. Additionally, 3-DMSB can act as a reagent to detect the presence of certain compounds by forming a complex with the substrate molecules and then undergoing a series of chemical reactions, resulting in the formation of a detectable product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMSB are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as those involved in the metabolism of drugs. Additionally, 3-DMSB has been found to have an anti-inflammatory effect and has been shown to reduce the production of certain inflammatory mediators.

Advantages and Limitations for Lab Experiments

3-DMSB has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a highly reactive molecule, which makes it suitable for a variety of reactions. Additionally, it is relatively easy to synthesize and can be performed in a laboratory setting. However, the reactivity of 3-DMSB can also be a limitation, as it can react with other molecules in the reaction mixture, which can lead to the formation of undesired products.

Future Directions

The potential future directions for 3-DMSB are numerous. One potential direction is to further explore its potential as a catalyst for a variety of reactions. Additionally, further research could be conducted to explore its potential as a reagent to detect the presence of certain compounds. Additionally, more research could be conducted to further understand its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential applications of 3-DMSB in the fields of drug discovery and development.

Synthesis Methods

3-DMSB can be synthesized in a two-step process. The first step involves the reaction of dimethyl sulfoxide (DMSO) with benzoic acid in the presence of an acid catalyst. This reaction produces a dimethyl sulfonate ester, which can then be reacted with a base, such as sodium hydroxide, to form 3-DMSB. This method is relatively simple and can be performed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid involves the reaction of 3-aminobenzoic acid with dimethylthiocarbamoyl chloride followed by oxidation with hydrogen peroxide to form the desired product.", "Starting Materials": ["3-aminobenzoic acid", "dimethylthiocarbamoyl chloride", "hydrogen peroxide"], "Reaction": ["Step 1: 3-aminobenzoic acid is reacted with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine to form the intermediate 3-{[dimethyl(thio)-lambda6-sulfanylidene]sulfamoyl}benzoic acid.", "Step 2: The intermediate is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product, 3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid."] }

CAS RN

2649022-77-3

Product Name

3-{[dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid

Molecular Formula

C9H11NO5S2

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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